molecular formula C17H12N4 B13146439 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13146439
M. Wt: 272.30 g/mol
InChI Key: HXCCKRDAXWFBRT-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with phenyl and pyridinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives under acidic conditions to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[4,5-b]pyridine
  • 2-(Pyridin-4-yl)imidazo[4,5-b]pyridine
  • 3-Phenylimidazo[4,5-c]pyridine

Uniqueness

3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenyl and pyridinyl groups enhances its ability to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C17H12N4/c1-2-5-14(6-3-1)21-16(13-8-11-18-12-9-13)20-15-7-4-10-19-17(15)21/h1-12H

InChI Key

HXCCKRDAXWFBRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=NC=C4

Origin of Product

United States

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